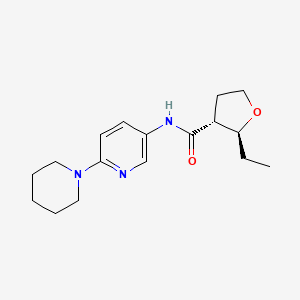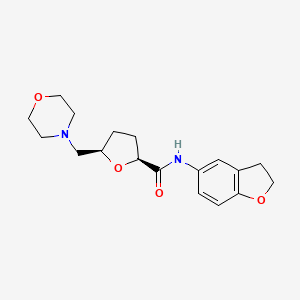![molecular formula C16H18N2O3 B7345728 (2S,3R)-2-ethyl-N-[4-(1,3-oxazol-5-yl)phenyl]oxolane-3-carboxamide](/img/structure/B7345728.png)
(2S,3R)-2-ethyl-N-[4-(1,3-oxazol-5-yl)phenyl]oxolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-ethyl-N-[4-(1,3-oxazol-5-yl)phenyl]oxolane-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EIDD-2801 and has been studied for its antiviral properties, specifically against RNA viruses such as influenza and coronaviruses.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-ethyl-N-[4-(1,3-oxazol-5-yl)phenyl]oxolane-3-carboxamide involves its ability to inhibit the viral RNA polymerase, which is essential for viral replication. This compound is a prodrug, which means that it is converted into its active form inside the infected cells. Once activated, it selectively inhibits the viral RNA polymerase, thus preventing viral replication.
Biochemical and physiological effects:
Studies have shown that this compound has low toxicity and does not have any significant biochemical or physiological effects on cells. This makes it a promising candidate for antiviral therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (2S,3R)-2-ethyl-N-[4-(1,3-oxazol-5-yl)phenyl]oxolane-3-carboxamide is its broad-spectrum antiviral activity. This makes it a potential candidate for the development of a universal antiviral therapy. However, one of the limitations of this compound is that it is a prodrug, which means that it needs to be converted into its active form inside the infected cells. This can limit its effectiveness in some cases.
Direcciones Futuras
There are several future directions for the research on (2S,3R)-2-ethyl-N-[4-(1,3-oxazol-5-yl)phenyl]oxolane-3-carboxamide. Some of these include:
1. Further studies on the mechanism of action of this compound and its effectiveness against different RNA viruses.
2. Development of more efficient synthesis methods for this compound.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Development of a delivery system for this compound to improve its effectiveness.
5. Investigation of the potential use of this compound in combination with other antiviral drugs to improve its efficacy.
In conclusion, this compound is a promising compound for the development of antiviral therapy. Its broad-spectrum antiviral activity and low toxicity make it a potential candidate for the treatment of RNA virus infections. However, further research is needed to fully understand its mechanism of action and to improve its effectiveness.
Métodos De Síntesis
The synthesis of (2S,3R)-2-ethyl-N-[4-(1,3-oxazol-5-yl)phenyl]oxolane-3-carboxamide involves the reaction of 2-ethyl-2-oxoacetic acid with 4-(1,3-oxazol-5-yl)aniline. The resulting intermediate is then reacted with (R)-3-hydroxytetrahydrofuran to yield the final product.
Aplicaciones Científicas De Investigación
(2S,3R)-2-ethyl-N-[4-(1,3-oxazol-5-yl)phenyl]oxolane-3-carboxamide has been extensively studied for its antiviral properties. In vitro studies have shown that this compound is effective against a wide range of RNA viruses, including influenza, coronaviruses, and respiratory syncytial virus. Additionally, it has been shown to have a broad-spectrum antiviral activity against other RNA viruses.
Propiedades
IUPAC Name |
(2S,3R)-2-ethyl-N-[4-(1,3-oxazol-5-yl)phenyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-14-13(7-8-20-14)16(19)18-12-5-3-11(4-6-12)15-9-17-10-21-15/h3-6,9-10,13-14H,2,7-8H2,1H3,(H,18,19)/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKBISPXMKFJAF-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCO1)C(=O)NC2=CC=C(C=C2)C3=CN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H](CCO1)C(=O)NC2=CC=C(C=C2)C3=CN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-3-(1-phenylpyrazol-4-yl)urea](/img/structure/B7345645.png)
![(3aR,6aS)-N-(2-methoxy-4-methylphenyl)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-c]pyrrole-5-carboxamide](/img/structure/B7345653.png)
![1-(6-chloro-1,3-benzodioxol-5-yl)-3-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]urea](/img/structure/B7345658.png)
![1-(2,6-difluorophenyl)-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B7345664.png)


![1-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-3-thieno[3,2-d][1,3]thiazol-2-ylurea](/img/structure/B7345679.png)
![(1R,2R)-2-methoxy-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopropane-1-carboxamide](/img/structure/B7345682.png)
![4-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]benzamide](/img/structure/B7345690.png)
![1-[(3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-3-(1-methylindol-6-yl)urea](/img/structure/B7345699.png)
![(2S,3R)-2-ethyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]oxolane-3-carboxamide](/img/structure/B7345706.png)
![(3aS,6aR)-N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7345722.png)
![(3S)-3-ethoxy-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrrolidine-1-carboxamide](/img/structure/B7345732.png)
![(3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide](/img/structure/B7345747.png)